1-(Thiophen-2-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(Thiophen-2-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C6H9NS·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Scientific Research Applications
1-(Thiophen-2-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of geldanamycin derivatives, which are known to inhibit hcv replication by targeting hsp90 .
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
If it indeed targets hsp90 like its related compounds, it could potentially affect a wide range of cellular processes, including protein folding, intracellular signaling, and cell cycle control .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability
Result of Action
If it acts similarly to other hsp90 inhibitors, it could potentially disrupt protein homeostasis and inhibit cell proliferation .
Action Environment
The action of 1-(Thiophen-2-yl)ethan-1-amine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by light and temperature, as suggested by the recommendation to store it in a dark place at 4°C . Additionally, its efficacy could potentially be influenced by the pH and ionic strength of its environment, although further studies are needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)ethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride, and finally reduced to yield 2-thiopheneethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophene derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene derivatives with altered functional groups.
Substitution: Various substituted thiophene derivatives.
Comparison with Similar Compounds
2-Thiopheneethylamine: Another thiophene derivative with similar chemical properties.
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride: A compound with a phenyl group attached to the thiophene ring.
(1R)-1-(Thiophen-2-yl)ethan-1-amine: A stereoisomer of the compound .
Uniqueness: 1-(Thiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and industrial applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Thiophen-2-yl)ethan-1-amine hydrochloride involves the reaction of thiophene-2-carboxaldehyde with ethylamine followed by reduction of the resulting imine to obtain the target compound.", "Starting Materials": [ "Thiophene-2-carboxaldehyde", "Ethylamine", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Thiophene-2-carboxaldehyde is reacted with ethylamine in the presence of a catalyst such as acetic acid to form an imine intermediate.", "The imine intermediate is then reduced using hydrogen gas and palladium on carbon as a catalyst to obtain 1-(Thiophen-2-yl)ethan-1-amine.", "The resulting amine is then treated with hydrochloric acid to obtain 1-(Thiophen-2-yl)ethan-1-amine hydrochloride as a white crystalline solid." ] } | |
CAS No. |
171268-81-8 |
Molecular Formula |
C6H10ClNS |
Molecular Weight |
163.67 g/mol |
IUPAC Name |
1-thiophen-2-ylethylazanium;chloride |
InChI |
InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H |
InChI Key |
CMCVTULVSCSWOB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CS1)N.Cl |
Canonical SMILES |
CC(C1=CC=CS1)[NH3+].[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
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